molecular formula C10H8LiN3O2 B2645494 Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-90-8

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No. B2645494
CAS RN: 2197053-90-8
M. Wt: 209.13
InChI Key: DKSFORKPVGUZBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a compound with the formula C10H8LiN3O2 and a molecular weight of 209.13 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines typically involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .

Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

Imidazo[4,5-b]pyridine derivatives have been found to act as GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which could potentially be used in the treatment of conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors . These compounds could potentially be used in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Aromatase Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been found to act as aromatase inhibitors . This means they can inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This could potentially be used in the treatment of estrogen-sensitive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazo[4,5-b]pyridine derivatives have been found to act as NSAIDs . This means they can reduce inflammation, pain, and fever. This could potentially be used in the treatment of conditions like arthritis, tendinitis, and menstrual pain .

Antiviral Agents

Imidazo[4,5-b]pyridine derivatives have been found to possess antiviral activity . This means they can inhibit the replication of viruses, which could potentially be used in the treatment of viral infections .

Antimicrobial Agents

Some imidazo[4,5-b]pyridine derivatives have been found to possess antimicrobial activity . This means they can inhibit the growth of microorganisms, which could potentially be used in the treatment of bacterial and fungal infections .

Mechanism of Action

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Future Directions

Imidazopyridines have shown significant potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Future research may focus on exploring new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts . Additionally, further investigation into the biological activity of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFORKPVGUZBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.